Favipiravir

Favipiravir

Catalog No.: B1662787
CAS RN: 259793-96-9
MF: C5H4FN3O2
MW: 157.1 g/mol
InChIKey: ZCGNOVWYSGBHAU-UHFFFAOYSA-N
IUPAC Name: 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide


* For research use only. Not for human or veterinary use.
CAS RN

259793-96-9

Product Name

Favipiravir

Molecular Formula

C5H4FN3O2

Molecular Weight

157.1 g/mol

IUPAC Name

6-Fluoro-3-hydroxy-2-pyrazinecarboxamide

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)

InChI Key

ZCGNOVWYSGBHAU-UHFFFAOYSA-N

Isomeric SMILES

C1=C(N=C(C(=N1)O)C(=O)N)F

SMILES

O=C(C1=NC(F)=CN=C1O)N

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F

Appearance

Off-White to Light Orange Solid

Application

Antivirals

Melting Point

187℃ to 193℃

Other CAS RN

259793-96-9

Purity

99%

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

Favipiravir;  T705;  T-705;  T 705;  Avigan;  259793-96-9;  6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide;  6-Fluoro-3-hydroxy-2-pyrazinecarboxamide;  T 705 (Pharmaceutical)

Targets

DNA & RNA Polymerase

Reference

1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen
THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj
J; Reaction! research group. Modeling favipiravir antiviral efficacy against
emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics
Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print]
Review. PubMed PMID: 32198838.


2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY.
Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant
influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi:
10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453.


3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A,
Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie
X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity
against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi:
10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218.


4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R,
Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection
with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar
3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID:
32124919.


5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against
life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi:
10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID:
32097670.


6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir
against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi:
10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed
Central PMCID: PMC7034780.


7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo
L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined
favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically
ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii:
jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885.


8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS)
treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020
Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed
PMID: 31673977.


9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N,
Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies
virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi:
10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666.


10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y,
Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin
and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta
Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.

Origin of Product

USA

Favipiravir (T-705) is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative (favipiravir-ribofuranosyl-5'-triphosphate) by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Scientists have conducted intensive studies on its antiviral properties against wide range of RNA viruses such as influenza, West Nile, and Ebola viruses both in vitro and in vivo. Favipiravir has been shown to give 100% protection against aerosol Ebola virus E718 infection in immune-deficient mice as well as inhibiting Ebola virus infection in cell culture. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19. Favipiravir was identified to have activity in vitro against SARS-CoV-2, albeit requiring a high concentration compared with remdesivir.

1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen
THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj
J; Reaction! research group. Modeling favipiravir antiviral efficacy against
emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics
Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print]
Review. PubMed PMID: 32198838.


2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY.
Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant
influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi:
10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453.


3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A,
Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie
X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity
against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi:
10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218.


4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R,
Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection
with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar
3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID:
32124919.


5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against
life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi:
10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID:
32097670.


6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir
against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi:
10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed
Central PMCID: PMC7034780.


7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo
L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined
favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically
ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii:
jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885.


8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS)
treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020
Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed
PMID: 31673977.


9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N,
Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies
virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi:
10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666.


10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y,
Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin
and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta
Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.